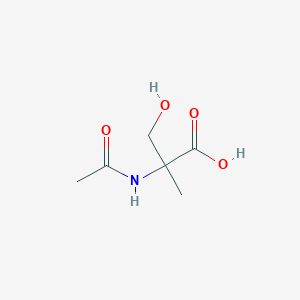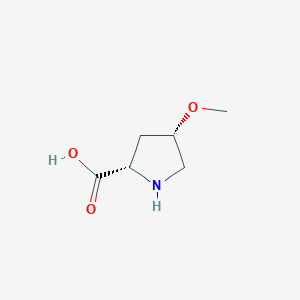
2-Piperidineacetic acid ethyl ester hydrochloride
説明
2-Piperidineacetic acid ethyl ester hydrochloride is a chemical compound with the CAS Number: 7511-13-9 . It has a molecular weight of 207.7 and its IUPAC name is ethyl 2-piperidinylacetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, it’s known that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular formula isC9H18ClNO2 .
作用機序
The mechanism of action of 2-Piperidineacetic acid ethyl ester hydrochloride is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, serotonin, and GABA. This compound has been found to increase the levels of these neurotransmitters, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-Piperidineacetic acid ethyl ester hydrochloride in lab experiments is its low toxicity and high solubility in water. This makes it easy to handle and administer in experimental settings. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-Piperidineacetic acid ethyl ester hydrochloride. One area of research that has received attention is its potential use as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new synthetic routes for the preparation of this compound, which may lead to more cost-effective and efficient methods of production. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its mechanism of action and potential therapeutic applications.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. Future research in this area may lead to the development of new treatments for neurodegenerative diseases and other conditions.
科学的研究の応用
2-Piperidineacetic acid ethyl ester hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a neuroprotective agent and as a treatment for Parkinson's disease.
特性
IUPAC Name |
ethyl 2-piperidin-2-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQUEGJJWIOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7511-13-9 | |
| Record name | NSC405969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(propan-2-yl)acetamide](/img/structure/B3386678.png)




![2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386711.png)
![(NE)-N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3386717.png)



![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)

